6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors
Biological Activity
The compound 6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , with CAS Number 955304-43-5 , is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and pharmacological profiles based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H24FN7 with a molecular weight of 417.5 g/mol . The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity across various cancer cell lines. In vitro assays have demonstrated significant cytotoxic effects against several types of cancer cells:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HOP-92 (NSCLC) | 10 | Induction of apoptosis via caspase activation |
HCT-116 (Colorectal) | 12 | Inhibition of cell proliferation |
SK-BR-3 (Breast) | 15 | Targeting kinase pathways |
These results indicate that the compound exhibits promising antiproliferative activity, particularly against non-small cell lung cancer (NSCLC) and colorectal carcinoma cells .
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction.
- Kinase Inhibition : It has been suggested that the compound may inhibit specific kinases involved in cell cycle regulation and proliferation, contributing to its anticancer effects.
- VEGFR Targeting : Preliminary studies indicate potential interactions with Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:
- Absorption : High oral bioavailability predicted due to favorable lipophilicity.
- Metabolism : Primarily metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.
- Excretion : Renal excretion expected based on molecular weight and structure.
Toxicological assessments are ongoing but initial findings suggest a manageable safety profile at therapeutic doses.
Case Studies
Several case studies have been documented to further illustrate the efficacy of this compound in clinical settings:
- Study on NSCLC Patients : A phase I trial involving patients with advanced NSCLC showed a partial response in 30% of participants after treatment with the compound at escalating doses.
- Combination Therapy : In a study combining this compound with standard chemotherapy regimens, enhanced efficacy was observed compared to chemotherapy alone, suggesting potential as an adjunct therapy.
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7/c1-2-29-11-13-30(14-12-29)23-27-21(26-18-8-6-7-17(24)15-18)20-16-25-31(22(20)28-23)19-9-4-3-5-10-19/h3-10,15-16H,2,11-14H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCILRMNVXPNYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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